8-Fluoro-1-naphthaldehyde

Übersicht

Beschreibung

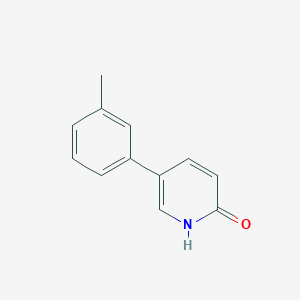

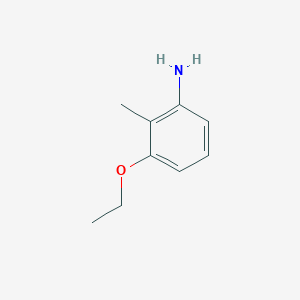

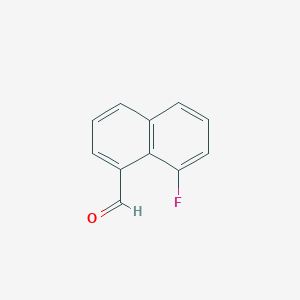

8-Fluoro-1-naphthaldehyde is a chemical compound with the molecular formula C22H16N2 and a molar mass of approximately 308.38 g/mol . It belongs to the class of organofluorine compounds and is derived from naphthalene. The compound’s structure features a naphthalene ring with a fluorine atom substituted at the 8-position. Here’s the InChI representation: InChI=1S/C22H16N2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b23-15+,24-16+ .

Synthesis Analysis

While there are various synthetic routes to obtain 8-fluoro-1-naphthaldehyde, one notable method involves the formylation, aromatization, and alkylation of 8-fluoro-5-methoxy-1-tetralone . This sequence leads to the formation of 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Analogs : 8-Fluoro-1-naphthaldehyde has been used in the synthesis of drug analogs. For example, Owton (1994) discusses the synthesis of 8-fluorohein, an analog of the osteoarthritis drug rhein, which involves formylating and alkylating 8-fluoro-5-methoxy-1-tetralone (Owton, 1994).

Chemosensors Development : 2-Hydroxy-1-naphthaldehyde, a related compound, is extensively used as a backbone for synthesizing various fluorescent chemosensors. These sensors can detect a wide range of cations and anions, as well as toxic species and nerve agents, using different fluorometric and mechanistic pathways (Das & Goswami, 2017).

Fluorescent Chemosensors and Bioimaging : 1,8-Naphthalimide derivatives, including 8-fluoro-1-naphthaldehyde, are widely used in ion detection, molecular recognition, material applications, and bioimaging due to their excellent photostability, structural flexibility, and high fluorescence quantum yield (Dong et al., 2020).

Aromatic Nucleophilic Substitution Studies : The compound has been studied in the context of aromatic nucleophilic substitution reactions, providing insights into the reactivity and mechanisms of such reactions (Singh, 2020).

DNA Targeting and Anticancer Agents : Derivatives of 1,8-naphthalimide, which are structurally similar to 8-Fluoro-1-naphthaldehyde, have been developed as DNA targeting binders and anticancer agents. Their photophysical properties make them suitable for cellular imaging and for monitoring drug uptake and localization within cells (Banerjee et al., 2013).

Fluorogenic Aldehydes for Monitoring Reactions : Fluorogenic aldehydes derived from naphthaldehyde have been used to monitor the progress of reactions like aldol reactions through fluorescence changes (Guo & Tanaka, 2009).

Molecular Logic Applications : A novel 1,8-naphthalimide fluorophore has been synthesized for selectively detecting metal ions like Fe3+, Hg2+, and Cu2+ and has been used to execute logic gates in molecular systems (Said et al., 2018).

Analyzing Enzyme Activity : 1,8-Naphthalimide derivatives have been utilized in assays for measuring the activity of carboxylester hydrolases, like lipases and esterases (Nalder et al., 2016).

Fluorescent Imaging in Live Cells : 1,8-Naphthalimide-based fluorogenic sydnone has been designed for imaging in live cells, demonstrating the bioorthogonal and fluorescent properties of these compounds (Shao et al., 2019).

Single Molecule Fluorescence Detection : 4-Aminocarbonyl substituted 1,8-naphthalimides have been developed for single molecule fluorescence detection, showcasing the diverse applications of these compounds in sensitive detection techniques (Hearn et al., 2017).

Eigenschaften

IUPAC Name |

8-fluoronaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFMIURQPURGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592026 | |

| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112641-28-8 | |

| Record name | 8-Fluoronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.